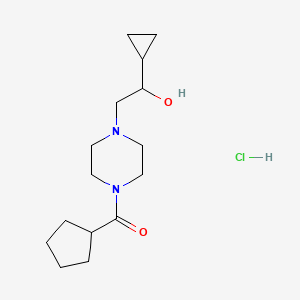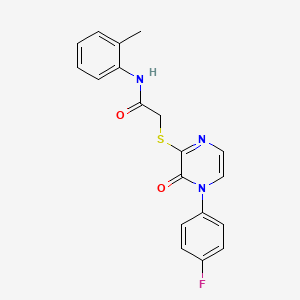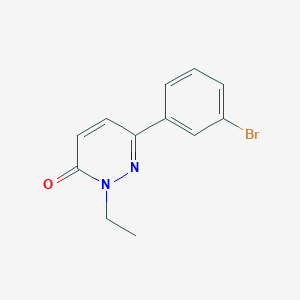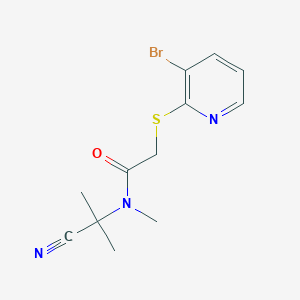![molecular formula C14H25NO4 B2641926 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2305255-02-9](/img/structure/B2641926.png)
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.357. The purity is usually 95%.
BenchChem offers high-quality 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifibrinolytic Activity
Experimental and Clinical Studies on AMCA :Amino methyl cyclohexane carboxylic acid, a compound related to the chemical structure , has been identified as a potent inhibitor of plasminogen activation. It was found to be significantly more potent than e-ACA, an established antifibrinolytic agent, and demonstrated efficacy in stopping bleeding caused by general or local fibrinolysis in clinical settings. This suggests its potential utility in managing conditions associated with excessive fibrinolysis (Andersson et al., 2009).
PET Imaging in Cancer and Metabolic Research
Biodistribution and Radiation Dosimetry :Studies have evaluated synthetic amino acid analogs like anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC) for their potential in PET imaging. These compounds allow for the assessment of the L-amino acid transport system, offering insights into tumor metabolism and possibly aiding in the diagnosis and treatment planning for cancer patients. The low metabolic rate of such tracers also supports their use in physiological and pathophysiological studies (Nye et al., 2007).
Imaging Brain Tumors :The synthetic amino acid [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has shown promise in tumor imaging, particularly for brain tumors. Compared to [18F]FDG, FACBC demonstrated a higher uptake in gliosarcoma models and may offer advantages in delineating tumor margins. This has implications for improving diagnostic accuracy and treatment planning in neuro-oncology (Shoup et al., 1999).
Environmental and Occupational Health
Exposure to Benzene and MTBE :Research exploring the effects of benzene and methyl tert-butyl ether (MTBE) exposure has provided insights into how these chemicals influence oxidative stress and epigenetic modifications. This line of investigation not only enhances our understanding of the health impacts of environmental pollutants but also informs regulatory and protective measures for exposed populations (Rota et al., 2018).
Biomonitoring of BHT Exposure :Studies on the exposure of the general population to butylated hydroxytoluene (BHT), a common antioxidant, through biomonitoring of metabolites in urine samples, highlight the importance of assessing and managing chemical exposures in the environment. This research contributes to a safer use of chemicals in consumer products by providing data that can guide regulatory decisions and public health recommendations (Schmidtkunz et al., 2020).
Propiedades
IUPAC Name |
3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)9-7-14(8-9,10(16)17)15-11(18)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTCPDYXLJJFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)
![2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2641845.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide](/img/structure/B2641847.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641848.png)


![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2641854.png)
![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)
![3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641856.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2641862.png)

